tert-butyl N-(3-aminopropoxy)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-aminopropoxy)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-12-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYUIKBFUVQYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228245-16-7 | |
| Record name | tert-butyl N-(3-aminopropoxy)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl N 3 Aminopropoxy Carbamate
Synthesis of Key Precursors: O-(3-aminopropyl)hydroxylamine Derivatives
The foundational step in the synthesis of the target carbamate (B1207046) is the construction of an O-(3-aminopropyl)hydroxylamine derivative. This precursor contains the crucial three-carbon chain separating the amino and hydroxylamino functionalities.
Strategies for Aminoalkoxy Chain Construction
A prevalent strategy for constructing the aminoalkoxy chain involves the O-alkylation of a protected hydroxylamine (B1172632) with a suitable 3-halopropylamine derivative. One common approach utilizes N-hydroxyphthalimide as the hydroxylamine surrogate. This method, known as the Gabriel synthesis, is widely employed for the preparation of primary amines. In this context, N-hydroxyphthalimide is alkylated with a 3-bromopropylamine (B98683) derivative, where the amino group is also protected, for instance, as a phthalimide (B116566). The subsequent removal of the phthaloyl groups, typically through hydrazinolysis, yields the desired O-(3-aminopropyl)hydroxylamine.
Alternatively, direct O-alkylation of N-hydroxycarbamates with alcohol mesylates can be employed. This method involves converting a suitable 3-aminopropanol derivative to its corresponding methanesulfonate (B1217627) (mesylate), which then acts as the alkylating agent for a protected hydroxylamine.
A general representation of the synthesis of an O-substituted hydroxylamine from an alcohol involves the following two steps:
Mesylation of the alcohol: The alcohol is reacted with methanesulfonyl chloride in the presence of a base to form the corresponding mesylate.
O-alkylation of a protected hydroxylamine: The mesylate is then reacted with a protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the O-alkylated hydroxamate. Subsequent deprotection affords the desired O-substituted hydroxylamine organic-chemistry.org.
Formation of the Hydroxylamine Moiety (e.g., from N-Boc-hydroxylamine)
N-tert-butoxycarbonylhydroxylamine (N-Boc-hydroxylamine) is a key reagent in the synthesis of the target molecule. It can be prepared by the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of a base such as potassium carbonate mdpi.com. The resulting N-Boc-hydroxylamine is a stable, crystalline solid that can be handled and used in subsequent reactions mdpi.com.
The hydroxylamine moiety, already incorporated into N-Boc-hydroxylamine, can then be O-alkylated as described in the previous section. For instance, N-Boc-hydroxylamine can be reacted with a suitable 3-halopropylamine derivative, where the primary amine is appropriately protected, to form the N-Boc-O-(3-aminopropyl)hydroxylamine backbone.
Installation of the tert-Butoxycarbonyl (Boc) Protecting Group on the Hydroxylamine Nitrogen
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.
Reaction Conditions for N-Boc-Alkoxycarbamate Formation (e.g., using Di-tert-butyl dicarbonate)
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like methanol (B129727), tetrahydrofuran (B95107) (THF), or a mixture of solvents. The reaction proceeds via nucleophilic attack of the nitrogen atom on one of the carbonyl carbons of Boc₂O, leading to the formation of the carbamate and the release of tert-butanol (B103910) and carbon dioxide.
The reaction conditions for the N-Boc protection of the hydroxylamine nitrogen of the O-(3-aminopropyl)hydroxylamine precursor are analogous. The precursor is treated with di-tert-butyl dicarbonate in a suitable solvent system with a base to facilitate the reaction.
| Reagent/Condition | Purpose |
| Di-tert-butyl dicarbonate (Boc₂O) | Source of the Boc protecting group |
| Base (e.g., Triethylamine, NaOH) | To deprotonate the amine and facilitate nucleophilic attack |
| Solvent (e.g., Methanol, THF) | To dissolve reactants and facilitate the reaction |
Chemoselective Protection in the Presence of Other Amines
A critical aspect of the synthesis of tert-butyl N-(3-aminopropoxy)carbamate is the chemoselective protection of the hydroxylamine nitrogen over the primary amine of the O-(3-aminopropyl)hydroxylamine precursor. The relative nucleophilicity of the two nitrogen atoms plays a crucial role in this selectivity. Generally, primary amines are more nucleophilic than hydroxylamines.
To achieve selective N-Boc protection of the hydroxylamine, it is often necessary to first protect the more reactive primary amine. This can be accomplished using an orthogonal protecting group that can be selectively removed later. For instance, the primary amine can be protected as a phthalimide during the aminoalkoxy chain construction, as mentioned in section 2.1.1. After O-alkylation, the hydroxylamine nitrogen can be Boc-protected, followed by the deprotection of the primary amine.
Derivatization and Further Functionalization of the Terminal Primary Amine
The terminal primary amine of this compound serves as a versatile handle for further functionalization, allowing for its incorporation into a variety of larger molecules. Common derivatization strategies include reductive amination and reaction with electrophiles such as isocyanates.
Reductive Amination: This powerful method allows for the formation of secondary or tertiary amines by reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent masterorganicchemistry.comyoutube.com. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com. The choice of aldehyde or ketone determines the nature of the alkyl group introduced onto the primary amine.
| Reactant | Product |
| Aldehyde (R-CHO) | Secondary amine (-NH-CH₂-R) |
| Ketone (R-CO-R') | Secondary amine (-NH-CH(R)(R')) |
Reaction with Isocyanates: Primary amines readily react with isocyanates (R-N=C=O) to form ureas. This reaction is typically rapid and high-yielding, providing a straightforward method for derivatization. The reaction of this compound with an isocyanate would yield a urea (B33335) derivative with the substituent 'R' derived from the isocyanate.
Acylation: The primary amine can also be acylated using acyl chlorides or anhydrides to form amides. This is a fundamental transformation in organic synthesis and provides another avenue for incorporating the aminopropoxycarbamate moiety into larger structures.
Amidation and Alkylation Reactions on the Aminopropyl Moiety
The primary amine of this compound serves as a nucleophilic center, readily participating in amidation and alkylation reactions. These transformations are fundamental for elongating the carbon chain or introducing new functional groups.
Amidation: The formation of an amide bond is a common strategy in organic and medicinal chemistry. The primary amine of the title compound can be acylated by reacting it with carboxylic acids or their derivatives. masterorganicchemistry.com A highly effective method involves the use of coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitate amide bond formation under mild, neutral conditions. masterorganicchemistry.comnih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive species, like an acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with the amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. masterorganicchemistry.comyoutube.com
Alkylation: Introducing alkyl groups onto the terminal nitrogen can be achieved through several methods. Direct alkylation with alkyl halides is a straightforward approach where the amine acts as a nucleophile to displace a halide. wikipedia.org However, this method is often complicated by polyalkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com
To achieve greater control and selectivity for mono-alkylation, reductive amination is a preferred method. nih.gov This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. nih.gov This one-pot procedure is highly efficient and avoids the issue of over-alkylation common in direct alkylation with alkyl halides. nih.govorganic-chemistry.org
| Reaction Type | Reagents | Product Type | Key Considerations |
|---|---|---|---|
| Amidation (Coupling) | R-COOH, EDCI/DCC | Secondary Amide | Mild conditions, good for sensitive substrates. masterorganicchemistry.comnih.gov |
| Amidation (Acyl Halide) | R-COCl, Base (e.g., Et₃N) | Secondary Amide | Highly reactive, requires a base to scavenge HCl. youtube.com |
| Direct Alkylation | R-X (Alkyl Halide) | Mixture of Secondary, Tertiary Amines, and Quaternary Salt | Prone to over-alkylation due to increasing nucleophilicity of products. masterorganicchemistry.com |
| Reductive Amination | R-CHO (Aldehyde), Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine | High selectivity for mono-alkylation, versatile. nih.gov |
Purification and Characterization Techniques for N-Alkoxycarbamate Intermediates (e.g., Chromatography, Spectroscopy)
The successful synthesis and subsequent reaction of N-alkoxycarbamates like this compound rely on robust methods for purification and structural confirmation.
Purification: Chromatographic techniques are indispensable for the isolation and purification of these polar intermediates.
Column Chromatography: Gravity column chromatography using silica (B1680970) gel is a standard method for purifying reaction mixtures. A solvent system of appropriate polarity (e.g., mixtures of ethyl acetate (B1210297) and hexanes) is used to separate the desired product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for analytical purposes, reversed-phase HPLC is a powerful tool. nih.gov This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. nih.gov Given the polarity of N-alkoxycarbamates, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation mode. nih.gov
Gas Chromatography (GC): Direct analysis of N-carbamates by GC can be challenging due to their thermal lability. However, methods using cold on-column injection and fast temperature programming can minimize on-column degradation and allow for successful analysis. nih.gov
Characterization: A suite of spectroscopic techniques is used to confirm the identity and structure of the target compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. For this compound, one would expect to see characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR), the three methylene (B1212753) groups of the propoxy chain, and the N-H protons of the carbamate and amine groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would show characteristic stretching frequencies for the N-H bonds (typically in the 3300-3400 cm⁻¹ region), C-H bonds, and a strong absorption for the carbamate carbonyl (C=O) group around 1700 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
| Technique | Functional Group | Expected Signal/Frequency |
|---|---|---|
| ¹H NMR | -C(CH₃)₃ (tert-Butyl) | Singlet, ~1.4 ppm |
| -O-CH₂-CH₂-CH₂-NH₂ | Multiplets for methylene protons | |
| -NH₂ (Amine) | Broad singlet | |
| -NH- (Carbamate) | Broad singlet | |
| IR Spectroscopy | N-H Stretch (Amine & Carbamate) | ~3300-3400 cm⁻¹ |
| C-H Stretch (Alkyl) | ~2850-2960 cm⁻¹ | |
| C=O Stretch (Carbamate) | ~1700 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M+H]⁺ | Expected m/z = 191.1396 |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl N 3 Aminopropoxy Carbamate
Reactivity Profile of the N-Boc-Alkoxycarbamate Unit
The N-Boc-alkoxycarbamate moiety is a cornerstone of this molecule's utility, offering a stable yet readily cleavable protecting group for the hydroxylamine (B1172632) nitrogen. Its reactivity profile is characterized by a high sensitivity to acidic conditions, which allows for selective deprotection in the presence of other functional groups.
Deprotection Chemistry: Acid-Labile Removal of the Boc Group
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its facile removal under acidic conditions. The deprotection of tert-butyl N-(3-aminopropoxy)carbamate follows a well-established mechanism initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the unprotected aminooxy group and carbon dioxide.
Protonation: The carbamate (B1207046) oxygen is protonated by an acid.
Formation of Carbamic Acid: The protonated species loses the tert-butyl cation, resulting in the formation of a carbamic acid.
Decarboxylation: The carbamic acid spontaneously decomposes to release the free amine and carbon dioxide.
Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent such as methanol (B129727) or ethyl acetate (B1210297). The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Interactive Data Table: Common Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic acid (TFA) | Neat or in DCM (e.g., 25-50% v/v) | Very common and effective; volatile and corrosive. |
| Hydrochloric acid (HCl) | In organic solvents (e.g., 4M in dioxane, or in methanol/ethyl acetate) | A common and cost-effective alternative to TFA. |
| Sulfuric acid (H₂SO₄) | In t-BuOAc/CH₂Cl₂ | Strong acid, less volatile than TFA or HCl. |
| p-Toluenesulfonic acid (p-TsOH) | In t-BuOAc/CH₂Cl₂ | Solid, non-volatile acid, considered a greener alternative. researchgate.net |
| Lewis Acids (e.g., ZnBr₂, AlCl₃, TMSI) | In aprotic solvents | Can offer selectivity in the presence of other acid-labile groups. |
Transformations of the Terminal Amino Group in Synthetic Pathways
The terminal primary amino group of this compound serves as a versatile synthetic handle for the introduction of various functionalities. Its nucleophilic character allows it to readily participate in a range of bond-forming reactions.
Nucleophilic Reactivity in Linker Derivatization
The primary amino group exhibits typical nucleophilic behavior and can react with a variety of electrophiles to form stable covalent bonds. This reactivity is central to the use of this compound as a building block for constructing bifunctional linkers. Common derivatization reactions include:
Acylation: Reaction with carboxylic acids (often activated as esters or acid chlorides), or anhydrides to form amides.
Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
These reactions allow for the attachment of various molecular entities, such as reporter molecules, affinity tags, or other bioactive compounds, to the terminal amino group, while the Boc-protected aminooxy end can be deprotected for subsequent conjugation.
Interactive Data Table: Examples of Linker Derivatization Reactions
| Electrophile | Resulting Functional Group | Application |
| Activated Carboxylic Acid (e.g., NHS ester) | Amide | Peptide synthesis, bioconjugation |
| Alkyl Halide (e.g., R-Br) | Secondary Amine | Introduction of alkyl chains |
| Sulfonyl Chloride (e.g., R-SO₂Cl) | Sulfonamide | Modification of electronic properties |
| Aldehyde/Ketone (with reducing agent) | Secondary Amine | Reductive amination for linker extension |
Cyclization Reactions and Heterocycle Formation (e.g., Aza-Wacker type reactions for N-alkoxycarbamates)
The N-alkoxycarbamate functionality can participate in intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocycles. A notable example is the tethered aza-Wacker cyclization. In this type of reaction, a substrate containing an N-alkoxycarbamate and a pendant olefin can be cyclized in the presence of a palladium(II) catalyst. broadpharm.comnih.govresearchgate.netgoogle.com The reaction is believed to proceed through an aza-Wacker mechanism, leading to the formation of heterocyclic products such as 1,3-oxazinan-2-ones. broadpharm.comnih.govresearchgate.net This strategy allows for the stereoselective formation of new C-N bonds and the construction of complex heterocyclic frameworks.
Cleavage and Modification of the Alkoxy Linkage (-O-CH₂CH₂CH₂-)
The propoxy linkage in this compound is an ether bond, which is generally stable under many reaction conditions. However, like other ethers, this linkage can be cleaved under harsh, strongly acidic conditions, typically in the presence of strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).
The mechanism of ether cleavage is a nucleophilic substitution reaction that can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether. For the primary carbons in the -O-CH₂CH₂CH₂- linkage, the reaction would likely proceed through an Sₙ2 mechanism. The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). Subsequently, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond. Due to the harsh conditions required, this cleavage is typically not a desired reaction when using this molecule as a linker and is generally avoided by employing milder reaction conditions for other transformations. Modifications of the linker length or composition would be achieved synthetically by starting with different amino alcohols rather than by attempting to modify the propylene (B89431) chain post-synthesis.
Mechanistic Studies of Specific Reactions (e.g., transition state analysis)
The reactivity of this compound is dominated by two key transformations: the thermal homolysis of the N-O bond characteristic of N-alkoxyamines, and the acid-catalyzed cleavage of the Boc-carbamate.
Thermal Homolysis of the N-O Bond
N-alkoxyamines are known to undergo reversible homolytic cleavage of the N-O bond upon heating, generating a nitroxide radical and a carbon-centered radical. This process is the cornerstone of nitroxide-mediated polymerization (NMP). For this compound, this reaction would proceed as follows:
Proposed Mechanism:
Initiation: Thermal energy induces the homolytic cleavage of the N-O bond, which is typically the weakest bond in the molecule. This generates two radical species: the Boc-protected aminyl radical and the 3-aminopropoxy radical.
Propagation/Recombination: In the absence of other radical scavengers or monomers, these radicals can recombine, re-forming the starting N-alkoxyamine. This reversibility is a key feature of N-alkoxyamine chemistry.
Side Reactions: A potential competing pathway is the homolysis of the O-C bond of the propoxy chain. However, computational studies on various N-alkoxyamines suggest that the N-O bond dissociation energy (BDE) is generally lower than that of adjacent C-O or C-C bonds, making N-O cleavage the more favorable pathway under thermolytic conditions. nih.govresearchgate.net
Computational studies on model N-alkoxyamines provide insight into the energetics of this process. The bond dissociation energy (BDE) is a critical parameter, and density functional theory (DFT) calculations have been employed to predict these values for a range of related structures. nih.govacs.org
Table 1: Calculated Bond Dissociation Energies (BDEs) for Model N-Alkoxyamines
| N-Alkoxyamine Structure (Model Compound) | Bond Cleavage | Computational Method | Calculated BDE (kcal/mol) | Reference |
|---|---|---|---|---|
| CH₃-O-N(CH₃)₂ | N-O | PM3 | 83.1 | nih.gov |
| CH₃CH₂-O-N(CH₃)₂ | N-O | PM3 | 82.4 | nih.gov |
| (CH₃)₂CH-O-N(CH₃)₂ | N-O | PM3 | 81.7 | nih.gov |
| C₆H₅CH₂-O-N(CH₃)₂ | N-O | PM3 | 70.6 | nih.gov |
This table is interactive. Data is sourced from computational studies on model compounds to illustrate the expected energetics of N-O bond homolysis.
The data indicates that the stability of the resulting carbon-centered radical influences the N-O bond dissociation energy. For this compound, the primary 3-aminopropoxy radical is relatively unstable, suggesting a higher BDE for the N-O bond compared to alkoxyamines that form more stabilized radicals.
Acid-Catalyzed Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability under many synthetic conditions and its facile removal under acidic conditions. The deprotection of this compound would proceed via a well-established mechanism.
Proposed Mechanism:
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid (e.g., trifluoroacetic acid, TFA, or hydrochloric acid, HCl). This enhances the electrophilicity of the carbonyl carbon.
Fragmentation: The protonated carbamate then undergoes unimolecular fragmentation. This step involves the cleavage of the O-C(tert-butyl) bond to form a highly stable tert-butyl cation and a carbamic acid intermediate. This fragmentation is the rate-determining step.
Decarboxylation: The resulting carbamic acid is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the protonated N-(3-aminopropoxy)amine.
Deprotonation: A final deprotonation step yields the free N-(3-aminopropoxy)amine.
This mechanism is supported by kinetic studies on the deprotection of various Boc-protected amines, which have shown a dependence on the acid concentration. nih.gov The transition state for the fragmentation step is thought to involve a significant degree of charge separation, leading to the formation of an ion-molecule pair. nih.gov
Table 2: Key Intermediates and Products in the Acid-Catalyzed Deprotection of this compound
| Step | Reactant/Intermediate | Transformation | Product/Intermediate |
|---|---|---|---|
| 1 | tert-Butyl N-(3-aminopropoxy)carbamate | Protonation | Protonated Carbamate |
| 2 | Protonated Carbamate | Fragmentation | tert-Butyl Cation + N-(3-aminopropoxy)carbamic Acid |
| 3 | N-(3-aminopropoxy)carbamic Acid | Decarboxylation | Carbon Dioxide + Protonated N-(3-aminopropoxy)amine |
| 4 | Protonated N-(3-aminopropoxy)amine | Deprotonation | N-(3-aminopropoxy)amine |
This table provides a summary of the proposed mechanistic pathway for the acid-catalyzed deprotection.
Computational studies on the decarboxylation of carbamic acids suggest a low activation barrier for this process, consistent with their transient nature. acs.orgnih.gov The stability of the tert-butyl cation provides a strong thermodynamic driving force for the fragmentation step. commonorganicchemistry.commasterorganicchemistry.com
Applications of Tert Butyl N 3 Aminopropoxy Carbamate As a Chemical Synthon
Building Block in Complex Organic Synthesis
The distinct functionalities at either end of the tert-butyl N-(3-aminopropoxy)carbamate molecule make it an ideal starting material for the systematic construction of elaborate molecular architectures.
The compound is instrumental in synthesizing molecules that contain multiple, different functional groups, known as polyfunctional molecules. Chemists can utilize the reactive primary amine for initial coupling reactions, such as amide bond formation or alkylation, while the Boc-protected aminooxy group remains inert. Once the first part of the target molecule is constructed, the Boc group can be cleaved to expose the aminooxy group for further functionalization. This stepwise approach is fundamental to creating complex structures like novel hydroxamic acids, which are important in medicinal chemistry for their roles as enzyme inhibitors and metal chelators. For instance, this synthon can be used to build novel trihydroxamic acids, which are investigated as potential iron chelators. nih.gov
Linker Chemistry in Bioconjugation and Materials Science
The defined length and chemical properties of the propoxy chain in this compound make it an effective linker molecule, capable of connecting different molecular entities.
In the field of bioconjugation, linkers are used to covalently attach small molecules, such as fluorescent dyes or drugs, to large biomolecules like proteins, peptides, or nucleic acids. mdpi.com The terminal amine of this compound can be functionalized with a reactive group that specifically targets a functional group on a peptide or oligonucleotide. For example, it can be modified to bear an alkyne group, which can then be "clicked" onto an azide-modified oligonucleotide using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction. nih.gov This creates a stable, covalent linkage, enabling the development of sophisticated bioprobes and therapeutic agents.
Table 1: Examples of Macromolecule Conjugation Strategies
| Macromolecule | Functional Group on Macromolecule | Reactive Group on Linker | Resulting Linkage |
|---|---|---|---|
| Peptide | Lysine side-chain amine (-NH2) | N-Hydroxysuccinimide (NHS) ester | Amide bond |
| Oligonucleotide | Terminal phosphate (B84403) or modified base | Carbodiimide-activated amine | Phosphoramidate bond |
This interactive table outlines common strategies where a linker derived from a synthon like this compound could be employed.
In materials science, this compound can be used to functionalize surfaces or modify polymers. mdpi.comresearchgate.net The primary amine can be grafted onto a polymer backbone that has reactive sites, such as epoxide or acyl chloride groups. This modification introduces the protected aminooxy group onto the polymer chain. Subsequent deprotection and further reaction can then be used to attach other molecules, altering the polymer's properties, such as its solubility, biocompatibility, or ability to bind to specific targets. This approach is valuable for creating functional materials for applications in drug delivery, sensor technology, and advanced coatings. researchgate.net
Development of New Synthetic Reagents and Methodologies
Beyond its direct use as a building block, this compound is a precursor for creating novel synthetic reagents. The unique aminooxy functionality, once deprotected, can participate in specific chemical transformations that are not possible with simple amines. For example, it can react with aldehydes and ketones to form stable oxime ethers. This reactivity is exploited in the development of new chemical ligation methods for assembling complex molecules under mild conditions. The tert-butyl carbamate (B1207046) moiety itself is a well-established protecting group, and research into its synthesis and cleavage continues to yield new methodologies applicable to a wide range of synthetic challenges. researchgate.netorgsyn.org The development of reagents based on this scaffold contributes to the broader toolkit available to synthetic chemists, enabling new pathways for the construction of complex organic molecules.
Computational and Theoretical Studies on N Alkoxycarbamate Systems
Structure-Reactivity Relationships via Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a system like tert-butyl N-(3-aminopropoxy)carbamate, these calculations could illuminate the relationship between its three-dimensional structure and its chemical behavior.
Elucidation of Reaction Mechanisms and Transition States (e.g., DFT studies)
Density Functional Theory (DFT) is a widely used computational method to map out the potential energy surface of a chemical reaction. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed picture of the reaction mechanism. For instance, in the synthesis or further reactions of this compound, DFT could be used to:
Model the nucleophilic attack of the amino group in a reaction.
Calculate the energy barrier for the formation or cleavage of the carbamate (B1207046) group.
Determine the structure of the highest energy point along the reaction coordinate, known as the transition state.
An illustrative example from a DFT study on a related carbamate formation might yield data such as the following hypothetical table:
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Amine addition to isocyanate | 0.0 | +15.2 | -25.8 | 15.2 |
| Carbamate hydrolysis | 0.0 | +22.5 | -10.3 | 22.5 |
Note: This table is illustrative and does not represent actual data for this compound.
Conformation and Electronic Properties Analysis
The flexibility of the propoxy linker in this compound allows it to adopt various conformations. Computational methods can be used to find the lowest energy (most stable) conformations and to understand the distribution of electron density within the molecule.
Conformational Analysis: By systematically rotating the single bonds in the molecule, a potential energy surface can be generated, revealing the most stable conformers. This is crucial for understanding how the molecule might interact with other molecules or biological targets.
Electronic Properties: Calculations can determine properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and partial atomic charges. These properties are key to predicting the molecule's reactivity, solubility, and intermolecular interactions.
A hypothetical table of computed electronic properties for a stable conformer of an N-alkoxycarbamate could look like this:
| Property | Calculated Value |
| Dipole Moment (Debye) | 2.5 D |
| HOMO Energy (eV) | -6.8 eV |
| LUMO Energy (eV) | +1.2 eV |
| HOMO-LUMO Gap (eV) | 8.0 eV |
| Partial Charge on N (amino) | -0.45 e |
| Partial Charge on N (carbamate) | -0.21 e |
Note: This table is illustrative and does not represent actual data for this compound.
Molecular Modeling and Dynamics in Design of Analogues
Molecular modeling and molecular dynamics (MD) simulations are powerful tools for designing new molecules with desired properties, based on an existing scaffold like this compound.
Analogue Design: By modifying functional groups or changing the length of the alkyl chain in silico, researchers can create a library of virtual analogues. The properties of these new molecules can then be calculated to identify promising candidates for synthesis.
Molecular Dynamics: MD simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and interactions with its environment (e.g., a solvent or a protein binding site). This can be used to assess the stability of different conformations and to understand how the molecule might bind to a biological target.
Predictive Computational Chemistry for Synthetic Optimization
Computational chemistry can also be used to optimize the synthesis of this compound. By modeling the reaction under different conditions (e.g., with different solvents, catalysts, or temperatures), it is possible to predict the conditions that will lead to the highest yield and purity, thus reducing the need for extensive experimental trial and error. For example, computational models could predict how the choice of a base in the carbamate formation step affects the reaction rate and the formation of byproducts.
Future Perspectives and Emerging Research Areas
Green Chemistry Approaches to N-Alkoxycarbamate Synthesis
The synthesis of carbamates, including N-alkoxycarbamates, is undergoing a shift towards more environmentally benign methodologies. Traditional methods often rely on hazardous reagents like phosgene. Green chemistry seeks to replace these with safer, more sustainable alternatives. A prominent green approach involves the direct use of carbon dioxide (CO2) as a C1 source, reacting it with amines and alcohols.
Key research findings in this area are summarized below:
| Catalyst System | Reactants | Reaction Conditions | Outcome | Reference |
| Basic catalysts (e.g., Cs2CO3) | Aliphatic amines, Alcohols, CO2 | Mild pressure (2.5 MPa CO2), absence of dehydrating agents | Good yields of corresponding carbamates | |
| Homogeneous metal catalysts (e.g., Sn, Ni) | Sterically congested amines, CO2 | High CO2 pressure (e.g., 30 MPa), often with a dehydrating ketal | Formation of carbamates |
These methods offer a halogen-free pathway using inexpensive and readily available reagents. The development of catalytic systems that can efficiently incorporate CO2 into N-alkoxyamines to form N-alkoxycarbamates under mild conditions remains a significant goal. Future research will likely focus on designing catalysts that can activate the N-O bond or the CO2 molecule effectively for this transformation, further reducing the environmental impact of carbamate (B1207046) synthesis.
Expanding the Scope of Chemical Transformations and Derivatizations
Recent studies have begun to uncover the synthetic utility of N-alkoxycarbamates, demonstrating their participation in novel chemical transformations. These compounds are not merely protecting groups but can act as versatile intermediates for constructing complex heterocyclic systems.
For instance, linear alkenyl N-alkoxycarbamates have been shown to undergo facile conversion into cyclic bromo carbonates. mdpi.comresearchgate.netchemrxiv.org This transformation is operationally simple, uses inexpensive reagents like N-bromosuccinimide (NBS), and proceeds under mild, ambient conditions. mdpi.com The resulting bromo carbonates are valuable intermediates that can undergo further nucleophilic substitution, for example, with sodium azide, to introduce new functionalities. researchgate.net
Another emerging area is the use of N-alkoxycarbamate tethers in palladium-catalyzed reactions, such as the aza-Wacker cyclization. chemrxiv.org Substrates containing N-alkoxy carbamate "heads" and olefin "tails" can be cyclized to form 1,3-oxazinan-2-one (B31196) products, which are themselves amenable to further chemical modifications like hydrogenation, epoxidation, or cleavage of the N-O bond. chemrxiv.org
Future work in this area will likely explore:
The use of different electrophiles (beyond bromine) to trigger cyclization reactions.
The application of other transition-metal-catalyzed reactions to N-alkoxycarbamate-tethered substrates.
The diastereoselective control of these transformations to build stereochemically rich molecules.
Innovations in Complex Molecule Construction and Materials Engineering
The bifunctional nature of tert-butyl N-(3-aminopropoxy)carbamate makes it an attractive linker for the construction of complex molecular architectures and functional materials. The primary amine can be used for conjugation to a molecule or surface, while the protected aminooxy group can be deprotected to reveal a reactive hydroxylamine (B1172632) for subsequent ligation.
In the synthesis of complex molecules, such as natural products or pharmaceuticals, this linker can be used to connect different molecular fragments. nih.govtechexplorist.comyoutube.com Modern synthetic strategies increasingly rely on modular approaches where complex targets are assembled from smaller, functionalized building blocks. nih.gov The ability of N-alkoxycarbamates to participate in selective C-H functionalization and cross-coupling reactions opens new avenues for creating previously inaccessible chemical structures. techexplorist.com Carbamate moieties are also found in various biologically active compounds, including enzyme inhibitors, highlighting their importance in medicinal chemistry. mdpi.com
In materials engineering, molecules like this compound can be used to modify surfaces or create novel polymers. The terminal amine allows for grafting onto materials, while the latent hydroxylamine provides a handle for further functionalization, creating surfaces with tailored chemical properties.
Emerging research is focused on:
Incorporating N-alkoxycarbamate linkers into proteolysis-targeting chimeras (PROTACs) or other targeted drug delivery systems.
Developing novel polymers and hydrogels by leveraging the dual functionality of these linkers.
Utilizing the unique reactivity of the N-O bond in the design of stimulus-responsive materials.
Integration with Automated Synthesis and High-Throughput Methodologies
The drive for efficiency in chemical discovery has led to the development of automated synthesis platforms. youtube.com These systems can accelerate the design, synthesis, and testing of new molecules by integrating artificial intelligence, robotics, and flow chemistry. youtube.comchemrxiv.org
The synthesis and derivatization of N-alkoxycarbamates are well-suited for integration into these automated workflows. For example, capsule-based automated synthesis, which utilizes pre-packaged reagents for specific reactions like Suzuki-Miyaura cross-couplings or amide bond formations, could be adapted for carbamate synthesis and modification. synplechem.com Such platforms allow for the rapid generation of compound libraries for high-throughput screening in drug discovery and materials science. illinois.edu
Future directions in this field include:
Developing standardized, pre-packaged capsules or flow chemistry modules for the synthesis of this compound and its derivatives. synplechem.com
Using AI and machine learning to predict optimal reaction conditions for N-alkoxycarbamate transformations, minimizing the need for extensive manual optimization. youtube.com
Integrating automated synthesis with high-throughput biological or material screening to create a closed-loop discovery cycle, dramatically accelerating the pace of innovation. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-(3-aminopropoxy)carbamate, and how can coupling reagents improve yield?
- Methodology : The compound can be synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). These reagents activate carboxyl groups, facilitating amide bond formation between tert-butyl carbamate precursors and aminopropoxy derivatives. Reaction optimization (e.g., solvent choice, stoichiometry) is critical for yield enhancement .
- Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography.
Q. Which spectroscopic techniques are essential for characterizing tert-butyl N-(3-aminopropoxy)carbamate?
- Approach :
- NMR : ¹H/¹³C NMR to confirm proton environments and carbamate/amine functionality.
- FT-IR : Identify N-H (≈3300 cm⁻¹) and carbonyl (≈1700 cm⁻¹) stretches.
- Mass Spectrometry : HRMS for molecular ion verification.
- Data Interpretation : Compare spectral data with related tert-butyl carbamate derivatives .
Q. How should researchers safely handle tert-butyl carbamate derivatives in the lab?
- Safety Protocols :
- Use PPE (gloves, goggles) to avoid skin/eye contact (H313/H333 hazards) .
- Store in airtight containers at 2–8°C to prevent degradation.
- Follow GHS guidelines for non-hazardous but reactive compounds .
Advanced Research Questions
Q. How can crystallography software resolve contradictions in molecular structure data?
- Tools : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for structure solution. Cross-validate with WinGX (crystallographic suite) for data consistency .
- Case Study : For tert-butyl carbamates, discrepancies in bond angles/rotatable bonds can arise; iterative refinement in SHELXL improves accuracy. ORTEP-3 aids in visualizing thermal ellipsoids and molecular geometry .
Q. What strategies optimize the stereochemical purity of tert-butyl N-(3-aminopropoxy)carbamate during synthesis?
- Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiomer separation.
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., BINAP-metal complexes) .
- Validation : X-ray diffraction to confirm absolute configuration, as demonstrated for tert-butyl carbamate derivatives .
Q. How do solvent polarity and temperature affect the stability of tert-butyl carbamates in solution?
- Experimental Design :
- Conduct accelerated stability studies in solvents (e.g., DCM, THF, MeOH) at 25–60°C.
- Monitor degradation via HPLC-UV and identify byproducts (e.g., Boc-deprotected amines) .
- Key Finding : Polar aprotic solvents (e.g., DMF) enhance stability at lower temperatures (<30°C).
Data Analysis & Contradiction Resolution
Q. How to address conflicting NMR and X-ray data for tert-butyl carbamate derivatives?
- Root Cause : Dynamic effects in solution (e.g., rotameric equilibria) may distort NMR data vs. solid-state X-ray structures.
- Resolution :
- Perform variable-temperature NMR to probe conformational flexibility.
- Compare with DFT-calculated structures (e.g., Gaussian software) for consistency .
Q. What computational methods predict the reactivity of tert-butyl carbamates in nucleophilic reactions?
- Approach :
- Use DFT (B3LYP/6-31G*) to model transition states and activation energies.
- Validate with experimental kinetics (e.g., reaction progress monitored by in-situ IR) .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
